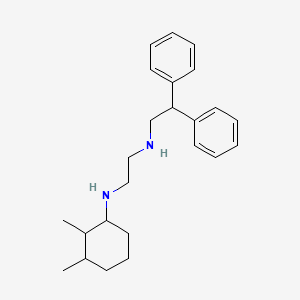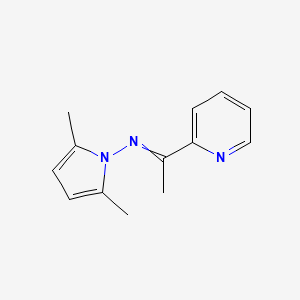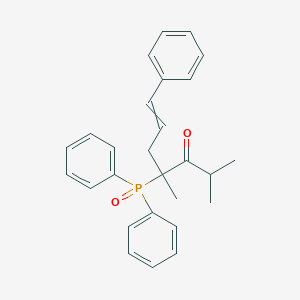
1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N'-(2,2-diphenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)-: is a complex organic compound known for its unique structural properties This compound features a 1,2-ethanediamine backbone with two distinct substituents: a 2,3-dimethylcyclohexyl group and a 2,2-diphenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- typically involves multi-step organic reactions. One common approach is as follows:
Starting Materials: The synthesis begins with 1,2-ethanediamine, 2,3-dimethylcyclohexanone, and 2,2-diphenylethylamine.
Step 1: The 2,3-dimethylcyclohexanone is reacted with 1,2-ethanediamine under acidic conditions to form an intermediate imine.
Step 2: The intermediate imine is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Step 3: The resulting amine is then reacted with 2,2-diphenylethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2-phenylethyl)-
- 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylpropyl)-
- 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylbutyl)-
Uniqueness
1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both a cyclohexyl and a diphenylethyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
627519-20-4 |
|---|---|
Molekularformel |
C24H34N2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
N'-(2,3-dimethylcyclohexyl)-N-(2,2-diphenylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C24H34N2/c1-19-10-9-15-24(20(19)2)26-17-16-25-18-23(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-8,11-14,19-20,23-26H,9-10,15-18H2,1-2H3 |
InChI-Schlüssel |
YJHDCJJHTWUNIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1C)NCCNCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)

![2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14216895.png)

![3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14216904.png)
![2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine](/img/structure/B14216908.png)
![Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14216912.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B14216916.png)

![4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide](/img/structure/B14216922.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216927.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)-](/img/structure/B14216932.png)
![6-Methylspiro[3.4]octan-5-one](/img/structure/B14216948.png)
